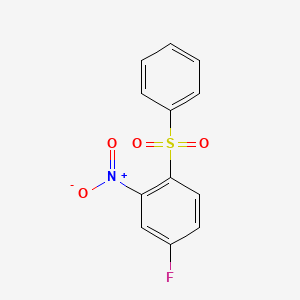

5-Fluoro-2-phenylsulfonylnitrobenzene

Overview

Description

5-Fluoro-2-phenylsulfonylnitrobenzene is a chemical compound with the molecular formula C12H8FNO4S and a molecular weight of 281.26 . It is used for research purposes .

Synthesis Analysis

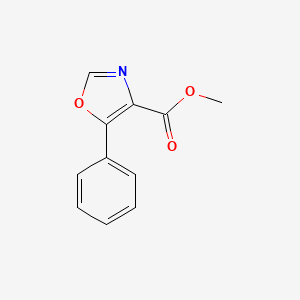

A synthesis process of a similar compound, 5-fluoro-2-nitrobenzotrifluoride, was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: C1=CC=C (C=C1)S (=O) (=O)C2=C (C=C (C=C2)F) [N+] (=O) [O-] .Scientific Research Applications

Chemical Synthesis and Modification

5-Fluoro-2-phenylsulfonylnitrobenzene serves as a precursor or intermediate in various chemical synthesis processes. For instance, its reaction with in situ generated purine C-8 carbanion leads to an unexpected phenylsulfonyl product, indicating a single electron transfer mechanism. This product shares structural features with some anti-HIV agents, highlighting the compound's utility in synthesizing bioactive molecules (Roy & Schneller, 2005).

Herbicidal Property Enhancement

Modifying herbicides by selectively introducing fluorine atoms has shown to significantly alter their properties. For example, fluorine substitution in bentranil led to 'fluorobentranil', which exhibited enhanced herbicidal activity and selectivity on crops such as rice, cereals, and maize. This showcases the compound's role in developing more effective and selective agricultural chemicals (Hamprecht, Würzer, & Witschel, 2004).

Radiosynthesis Applications

In radiopharmaceutical sciences, derivatives of this compound have been explored for the nucleophilic aromatic substitution reactions to synthesize ortho-[18F]fluoronitrobenzenes. This process is critical for producing radioligands like 5-[18F]fluoro-6-nitroquipazine, used in imaging the serotonin transporter with PET, demonstrating the compound's importance in developing diagnostic tools (Karramkam et al., 2002).

Pharmaceutical Research

The introduction of a fluorine atom into certain molecules has been found to preserve COX-2 potency and increase COX1/COX-2 selectivity, leading to the identification of potent, selective, and orally active COX-2 inhibitors for treating conditions like rheumatoid arthritis and osteoarthritis. This underscores the compound's utility in drug development and pharmacological research (Hashimoto et al., 2002).

Environmental Remediation

This compound and its derivatives also find application in environmental science, particularly in the remediation of pollutants. Studies involving oxidative degradation processes to break down persistent organic pollutants in groundwater demonstrate the compound's relevance in environmental cleanup efforts (Park et al., 2016).

properties

IUPAC Name |

1-(benzenesulfonyl)-4-fluoro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO4S/c13-9-6-7-12(11(8-9)14(15)16)19(17,18)10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQYERJUTXJUBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

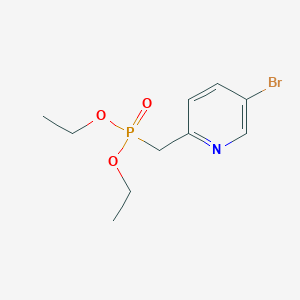

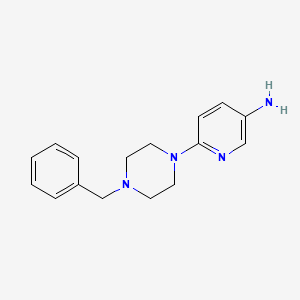

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

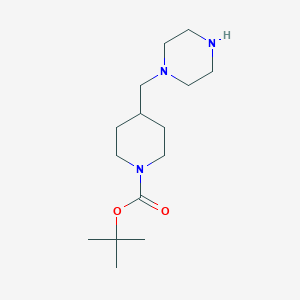

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B3132919.png)